4-[(4-Methylphenoxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylphenoxy)methyl]piperidine is an organic compound with the molecular formula C13H19NO It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenoxy)methyl]piperidine typically involves the reaction of 4-methylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Methylphenol} + \text{Piperidine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methylphenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where the piperidine ring or the phenoxy group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced piperidine derivatives.
Scientific Research Applications
4-[(4-Methylphenoxy)methyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the phenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methylpiperidine: A simpler piperidine derivative with a methyl group on the piperidine ring.
4-Phenoxypiperidine: A compound with a phenoxy group attached to the piperidine ring.
4-(4-Chlorophenoxy)methylpiperidine: A derivative with a chlorophenoxy group instead of a methylphenoxy group.
Uniqueness: 4-[(4-Methylphenoxy)methyl]piperidine is unique due to the presence of both a piperidine ring and a 4-methylphenoxy group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The methyl group on the phenoxy ring can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-methylphenoxy)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRBFUKKCSYAKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626527 |
Source
|
Record name | 4-[(4-Methylphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63608-42-4 |
Source
|
Record name | 4-[(4-Methylphenoxy)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63608-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Methylphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.